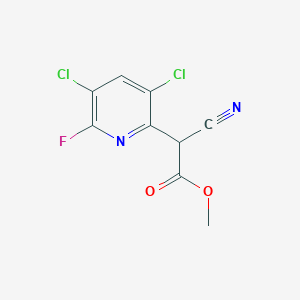![molecular formula C16H14F6O4 B6312059 1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene CAS No. 1357628-17-1](/img/structure/B6312059.png)
1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene (DTFB) is a new class of organic compound with potential applications in a wide range of fields. It has been found to have unique properties that make it suitable for use in various research studies and laboratory experiments.
Aplicaciones Científicas De Investigación
1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene has been found to have a variety of applications in scientific research. It has been used as a substrate for the synthesis of a range of compounds, including polymers, organometallic compounds, and pharmaceuticals. It has also been used as a reagent in organic synthesis reactions and as a catalyst in the synthesis of polymers. Additionally, it has been used in analytical chemistry to detect the presence of various compounds, such as amino acids and carbohydrates.
Mecanismo De Acción
The mechanism of action of 1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene is not yet fully understood. However, it is believed that the compound acts as an electron-withdrawing group, which enables it to interact with other molecules and cause certain reactions to occur. Additionally, it is believed that the compound can act as a catalyst in certain reactions, as it can facilitate the transfer of electrons from one molecule to another.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene are not yet fully understood. However, it is believed that the compound can interact with certain enzymes in the body and affect their activity, which could lead to changes in biochemical and physiological processes. Additionally, it has been found to have antimicrobial activity against certain bacteria, which could potentially be used to treat infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene in laboratory experiments is its high reactivity, which makes it suitable for use in a variety of reactions. Additionally, it is relatively easy to synthesize and can be stored for long periods of time without degradation. However, the compound is toxic and should be handled with care. Additionally, it is expensive and may not be suitable for large-scale experiments due to its high cost.
Direcciones Futuras
The potential future directions for the use of 1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene are vast. It could be used to develop new pharmaceuticals, polymers, and organometallic compounds. Additionally, it could be used in analytical chemistry to detect the presence of certain compounds and in organic synthesis reactions. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound, as well as to develop new methods for synthesizing it.
Métodos De Síntesis
The synthesis of 1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene involves the reaction of 2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl chloride (TFMB) with 1,3-diethoxy-1,3-butadiene (DEDB) in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is conducted in a solvent such as dichloromethane or toluene at a temperature of around 100 °C. The reaction proceeds in two steps: first, the TFMB reacts with the DEDB to form a diene intermediate; then, the base catalyzes the elimination of the chloride ion to form the desired product, 1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene.
Propiedades
IUPAC Name |
(2E)-3-ethoxy-2-(ethoxymethylidene)-1-[2,4,5-trifluoro-3-(trifluoromethoxy)phenyl]but-3-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6O4/c1-4-24-7-10(8(3)25-5-2)14(23)9-6-11(17)13(19)15(12(9)18)26-16(20,21)22/h6-7H,3-5H2,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSZKNKANRZFIK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=C)OCC)C(=O)C1=CC(=C(C(=C1F)OC(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C(=C)OCC)/C(=O)C1=CC(=C(C(=C1F)OC(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














